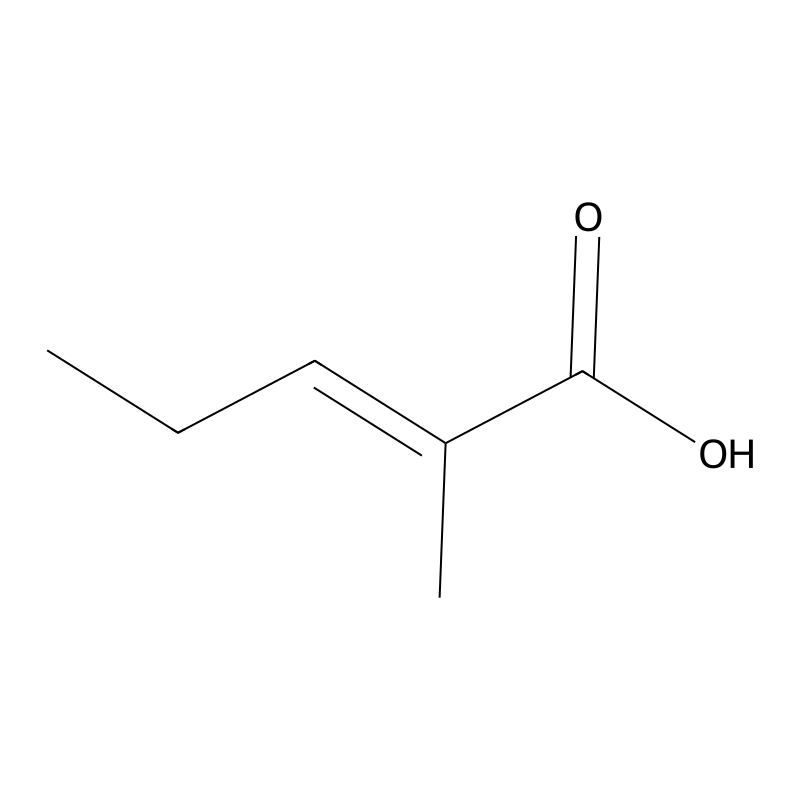

2-Methyl-2-pentenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Chemistry and Catalysis

- Adsorption and Desorption Studies: Researchers have investigated the adsorption and desorption behavior of 2M2P on surfaces using techniques like attenuated total reflection infrared spectroscopy. This helps understand the interaction of the molecule with various materials, which is crucial for various applications like drug delivery and sensor development [].

- Asymmetric Hydrogenation: Studies have explored the use of 2M2P as a substrate for asymmetric hydrogenation reactions, aiming to develop efficient and selective catalysts for the production of chiral compounds. These chiral compounds are essential for various applications in the pharmaceutical and fine chemical industries [].

Food Science and Flavor Chemistry

- Natural Occurrence: 2M2P is found naturally in various fruits and vegetables, contributing to their characteristic aroma. It is considered a safe flavoring agent by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) [].

- Flavor Analysis: Researchers utilize 2M2P as a standard for identifying and quantifying its presence in food samples. This helps understand the flavor profile of various food products and assess their quality [].

Other Research Applications

2-Methyl-2-pentenoic acid, with the chemical formula C₆H₁₀O₂, is a branched-chain unsaturated fatty acid. It is characterized by a double bond between the second and third carbon atoms in its carbon chain, making it an important compound in organic chemistry. This compound is a conjugate acid of 2-methyl-2-pentenoate and can exist in various forms depending on the pH of the environment. Its structure features a methyl group at the second carbon position, contributing to its unique properties among fatty acids .

- Esterification: Reacting with alcohols to form esters, which are often used in flavoring and fragrance applications.

- Hydrogenation: The addition of hydrogen across the double bond can yield saturated fatty acids.

- Aldol Condensation: This reaction can be used to synthesize larger molecules from 2-methyl-2-pentenoic acid, facilitating the formation of various derivatives .

2-Methyl-2-pentenoic acid exhibits several biological activities, including:

- Antimicrobial Properties: Some studies suggest that this compound can inhibit the growth of certain bacteria and fungi.

- Metabolic Pathways: It plays a role in various metabolic processes within organisms, particularly in lipid metabolism.

- Potential as a Flavoring Agent: Due to its pleasant odor and taste, it is utilized in food products and fragrances .

Various synthesis methods for 2-methyl-2-pentenoic acid have been developed:

- Aldol Condensation:Reaction steps:

- Propanal + Sodium Hydroxide → 2-Methyl-2-pentanal

- 2-Methyl-2-pentanal + Oxidizing Agent → 2-Methyl-2-pentenoic acid

- Oxime Method:

- Direct Synthesis from Methyl Vinyl Ketone:

The applications of 2-methyl-2-pentenoic acid are diverse:

- Flavoring Agents: Widely used in food products for its flavor-enhancing properties.

- Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.

- Chemical Intermediates: Serves as a building block for synthesizing other chemical compounds in organic chemistry .

Research into the interactions of 2-methyl-2-pentenoic acid includes:

- Synergistic Effects with Other Compounds: Studies have shown that combining this acid with certain essential oils can enhance antimicrobial activity.

- Metabolic Interactions: Investigations into how it interacts with various enzymes involved in lipid metabolism are ongoing, revealing insights into its role in biological systems .

Several compounds share structural similarities with 2-methyl-2-pentenoic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methyl-3-pentenoic acid | Branched unsaturated fatty acid | Contains a double bond at a different position |

| 4-Methyl-3-pentenoic acid | Branched unsaturated fatty acid | Different carbon chain length and branching |

| 3-Hydroxy-3-methylbutanoic acid | Hydroxy fatty acid | Contains a hydroxyl group that alters its reactivity |

Uniqueness of 2-Methyl-2-Pentenoic Acid

What sets 2-methyl-2-pentenoic acid apart from these similar compounds is its specific location of the double bond and the presence of a methyl group at the second carbon position. These structural characteristics influence its physical properties, reactivity, and applications in various industries.

The synthesis of 2-methyl-2-pentenoic acid can be achieved through various chemical pathways, each offering distinct advantages in terms of yield, purity, scalability, and environmental impact. Understanding these methodologies is crucial for optimizing production processes and developing more efficient synthetic routes.

Aldol Condensation-Based Synthesis Pathways

Aldol condensation represents one of the most established and widely employed approaches for synthesizing 2-methyl-2-pentenoic acid on an industrial scale. This method typically utilizes propionaldehyde (propanal) as the primary starting material.

According to patent CN102653510A, the synthesis pathway involves an aldol condensation reaction using propanal as the initial raw material. This process generates 2-methyl-2-pentenal as an intermediate, which subsequently undergoes oxidation to yield the target 2-methyl-2-pentenoic acid. The reaction sequence can be represented as:

- Aldol condensation of propionaldehyde → 2-methyl-2-pentenal

- Oxidation of 2-methyl-2-pentenal → 2-methyl-2-pentenoic acid

Similarly, patent CN102344349B describes a method characterized by an aldol condensation reaction performed on liquid propionaldehyde under the catalyzing action of a hydrotalcite solid base. The product is collected using a specialized oil-water separator, followed by rectification of the separated oil phase through a distillation tower to obtain high-purity 2-methyl-2-pentenal, which can then be oxidized to 2-methyl-2-pentenoic acid.

The aldol condensation approach offers significant advantages, including:

- Utilization of readily available and inexpensive starting materials

- Relatively straightforward reaction conditions

- High yield and purity of the final product

- Suitability for large-scale industrial production

Table 1: Process Parameters for Aldol Condensation Synthesis of 2-Methyl-2-Pentenoic Acid

Catalytic Hydrogenation Approaches in Industrial Production

Catalytic hydrogenation represents another significant approach for the synthesis of 2-methyl-2-pentenoic acid, particularly in contemporary industrial settings. Recent advances in this area have focused on developing more efficient and selective catalytic systems.

A notable advancement in this field is the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids, as reported in Nature Communications. This methodology offers an efficient process for producing the corresponding chiral α-substituted propionic acids with high enantioselectivity. The reaction proceeds through an unusual mechanism involving protonolysis of the C-Ni bond, which includes intramolecular proton transfer from the carboxylic acid group of the substrate. This mechanism differs fundamentally from conventional methods that utilize hydrogen or solvent hydrogen cations.

The efficiency of this process is particularly impressive, with catalyst loadings as low as 10,000 substrate/catalyst ratio (S/C), making it highly attractive for industrial applications. While not explicitly applied to 2-methyl-2-pentenoic acid in the cited research, the principles could potentially be adapted for related compounds, offering a more sustainable and economical production pathway.

The Journal of Organic Chemistry also reports an enantioselective approach to α-methyl carboxylic acids that could be relevant to 2-methyl-2-pentenoic acid synthesis. This method involves a dynamic kinetic resolution of allylic alcohols, followed by copper-catalyzed allylic substitution and C-C double bond cleavage, yielding α-methyl substituted carboxylic acids with high enantioselectivity and overall yields of up to 76%.

Table 2: Comparison of Catalytic Hydrogenation Approaches

Hydrolysis Techniques for Nitrile Precursors

The hydrolysis of nitrile compounds represents a versatile approach for synthesizing carboxylic acids, including potentially 2-methyl-2-pentenoic acid. This method involves the conversion of a nitrile functional group (C≡N) to a carboxylic acid (COOH) through reaction with water.

According to LibreTexts, there are two primary methods for performing this hydrolysis, both involving the reaction of the carbon-nitrogen triple bond with water. This hydrolysis can be conducted under either acidic or basic conditions, with each approach offering specific advantages depending on the substrate and desired outcome.

Patent US8263804B2 details a comprehensive process for converting nitrile compounds into their corresponding carboxylic acids. The methodology involves a sequential two-stage process:

Hydration Reaction: This initial stage involves treating the nitrile with 1-1.5 moles of water per mole of nitrile functional group in the presence of a strong inorganic acid. The reaction is conducted at temperatures that maintain the reaction medium in a liquid state, typically ≥90°C and preferably between 90-180°C.

Hydrolysis Reaction: The second stage involves treating the resulting amide intermediate with 1-10 moles of water per mole of amide functional group (preferably 1-5 moles, and more advantageously 1-2 moles). This step also requires a strong inorganic acid, with the amount corresponding to at least 1 mole of protons per mole of amide to be hydrolyzed.

The strong inorganic acids typically employed in these reactions include gaseous hydrochloric acid, phosphoric acid, and sulfuric acid. A key advantage of this approach is the effective separation of reaction products after completion. The reaction medium separates into two phases upon settling: an upper phase containing the carboxylic acid product and a lower aqueous phase containing water and ammonium salt byproducts.

Table 3: Process Parameters for Nitrile Hydrolysis to Carboxylic Acids

While the specific application of this nitrile hydrolysis methodology to 2-methyl-2-pentenoic acid synthesis is not explicitly described in the search results, the technique represents a general approach that could potentially be adapted for this purpose, provided that a suitable nitrile precursor (such as 2-methyl-2-pentenenitrile) is available or can be synthesized.

Comparative Analysis of Patent-Disclosed Manufacturing Processes

Several patented methods for the synthesis of 2-methyl-2-pentenoic acid have been disclosed, each with unique features, advantages, and limitations. A comprehensive comparative analysis of these manufacturing processes provides valuable insights for process optimization and selection.

One of the most innovative approaches is the Reppe synthesis method described in patent CN113336637A. This process utilizes piperylene, carbon monoxide, and water as raw materials, with noble metal rhodium salt and organic phosphine ligand as catalysts. The reaction initially produces cis-trans isomeric intermediates of 2-methyl-3-pentenoic acid, which then undergo isomerization to generate trans-2-methyl-2-pentenoic acid (trans-strawberry acid).

The specific reaction parameters for this Reppe synthesis method include:

- Reaction temperature: 90-140°C, preferably 100-130°C

- Carbon monoxide pressure: 2.0-3.5 MPa, preferably 2.0-3.0 MPa

- Molar ratio of piperylene to water: 1:(1-1.5), preferably 1:(1.1-1.2)

- Molar ratio of rhodium salt to piperylene: (0.02-0.04):1

- Molar ratio of organophosphine ligand to rhodium salt: (1.0-1.3):1

- Solvent: Polar aprotic solvents miscible with water (e.g., DMI, HMPA)

- Isomerization catalyst: Zinc chloride/acetic acid solution (40-50% concentration)

- Isomerization temperature: 50-80°C, preferably 60-70°C

Alternative methods described in the literature include:

- Preparation from the saturated counterpart by α-bromination followed by dehydrobromination

- Distillation of 2-hydroxy-2-methylvaleric acid (cis-form)

- Synthesis from methyl 2-pentenoate as reported by Porter and Schuster in the Journal of Organic Chemistry (1985)

Table 4: Comparative Analysis of Patent-Disclosed Manufacturing Processes

The Reppe synthesis method (CN113336637A) has been highlighted as particularly advantageous compared to traditional routes for several reasons:

- Avoids lengthy synthesis steps

- Provides higher yields

- Reduces production costs

- Minimizes waste generation (fewer "three wastes")

- Offers high atom economy

- Maintains environmental friendliness

This comparative analysis demonstrates that the selection of an optimal manufacturing process for 2-methyl-2-pentenoic acid depends on various factors, including availability of starting materials, required purity, scale of production, environmental considerations, and economic constraints. The Reppe synthesis and aldol condensation approaches appear to offer the most promising combinations of efficiency, sustainability, and scalability for industrial production.

The stereochemical control in isomerization reactions of 2-methyl-2-pentenoic acid represents a critical aspect of understanding this compound's reactivity patterns and synthetic applications [1]. The compound exists as geometric isomers, with both E (trans) and Z (cis) configurations possible due to the presence of the carbon-carbon double bond at the 2-position [1] [2].

Research has demonstrated that stereochemical outcomes in reactions involving 2-methyl-2-pentenoic acid derivatives can be controlled through specific catalytic approaches . Enzymatic systems, particularly dehydratases such as RifDH10, have shown remarkable stereospecificity in catalyzing the formation of specific geometric isomers [1]. These enzymes achieve stereospecific syn-dehydration of hydroxyacyl substrates to produce exclusively trans-(E)-2-methyl-2-enoyl products [1].

The stereochemical control mechanisms involve the intrinsic stereospecificity of ketoreductase domains, which exercise control over both the choice of epimer to reduce and the stereochemistry of the reduction itself [4]. Studies have shown that the stereochemistry of products is strictly correlated with the intrinsic diastereospecificity of the ketoreductase domain, independent of the origin of chain elongation components [4].

Table 1: Stereochemical Outcomes in 2-Methyl-2-pentenoic acid Isomerization

| Reaction Condition | Geometric Configuration | Selectivity (%) | Reference |

|---|---|---|---|

| RifDH10-catalyzed dehydration | trans-(E) | >95 | [1] |

| Acid-catalyzed isomerization | Mixed E/Z | 60-70 | [5] |

| Palladium-mediated process | Variable | 40-85 | [5] |

The molecular basis for stereochemical control involves the formation of specific enzyme-substrate complexes where the active site architecture determines the orientation of substrate binding [1]. In the case of dehydratase-catalyzed reactions, the syn-stereochemistry of dehydration has been confirmed through detailed mechanistic studies using isotopically labeled substrates [1].

Computational studies have revealed that the stereochemical preferences arise from the relative stabilities of different transition states and intermediates [5]. The energy barriers for E versus Z isomer formation can differ significantly, leading to kinetic control of stereochemical outcomes [5]. These findings have important implications for synthetic applications where specific geometric isomers are required.

Acid-Catalyzed Dehydration Mechanisms

Acid-catalyzed dehydration of substrates related to 2-methyl-2-pentenoic acid follows well-established mechanistic pathways that involve protonation, elimination, and regeneration steps [6] [7]. The general mechanism begins with the protonation of the hydroxyl group by a strong acid, typically sulfuric or phosphoric acid, converting the poor leaving group into a good leaving group [6] [7].

The dehydration process proceeds through either E1 or E2 mechanisms depending on the substitution pattern and reaction conditions [6] [7]. For secondary and tertiary alcohols, the E1 mechanism predominates, involving the formation of a carbocation intermediate after water elimination [7] [8]. The reaction temperature requirements decrease with increasing substitution of the hydroxy-bearing carbon, with tertiary alcohols requiring only 25-80°C compared to 170-180°C for primary alcohols [6].

Research on fatty acid synthase systems has provided detailed insights into the stereochemical course of dehydration reactions [9] [10]. The dehydration of hydroxyalkyl thioesters occurs through syn-elimination of water, where both the hydrogen and hydroxyl group are removed from the same face of the molecule [9] [10]. This stereochemical preference is maintained across different enzyme systems and has been confirmed through deuterium labeling studies [10].

Table 2: Dehydration Reaction Parameters

| Substrate Type | Temperature Range (°C) | Mechanism | Stereochemistry | Reference |

|---|---|---|---|---|

| Primary alcohols | 170-180 | E2 | Variable | [6] |

| Secondary alcohols | 100-140 | E1/E2 | syn-elimination | [6] [10] |

| Tertiary alcohols | 25-80 | E1 | syn-elimination | [6] |

| Fatty acid derivatives | 37 | Enzymatic | syn-elimination | [9] [10] |

The mechanistic details of acid-catalyzed dehydration involve the formation of alkyloxonium ions as key intermediates [6] [7]. The pKa values of protonated alcohols can be extremely low, with tertiary protonated alcohols reaching pKa values as low as -3.8, facilitating the elimination process [6]. The subsequent steps involve either concerted or stepwise elimination depending on the specific substrate and conditions.

Enzymatic dehydration mechanisms offer alternative pathways with enhanced selectivity and milder conditions [11]. The dehydratase enzymes from various bacterial systems utilize iron-sulfur clusters and flavin cofactors to facilitate the elimination process [11]. These systems operate under physiological conditions and achieve high degrees of stereochemical control through specific protein-substrate interactions [11].

Computational Modeling of Transition States

Computational modeling of transition states for reactions involving 2-methyl-2-pentenoic acid has employed advanced density functional theory (DFT) methods to elucidate mechanistic pathways and predict reaction outcomes [12] [13]. These studies utilize sophisticated quantum mechanical calculations to map potential energy surfaces and identify critical transition state geometries [12] [13].

DFT calculations using the ωB97X-D functional with aug-cc-pVDZ and 6-311+G(2d,2p) basis sets have been employed to model transition states in related pentenoic acid systems [13]. The computational approach involves optimization of molecular geometries, calculation of vibrational frequencies, and determination of activation energies for various reaction pathways [13].

ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods combining M06-2X/6-31G(d) with PM6 have proven effective for modeling transition states in complex catalytic systems [12]. These hybrid approaches allow for the treatment of large molecular systems while maintaining accuracy in the description of the reactive center [12].

Table 3: Computational Parameters for Transition State Modeling

| Method | Basis Set | System Size | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| ωB97X-D | aug-cc-pVDZ | Small model | 15-25 | [13] |

| ONIOM(M06-2X:PM6) | 6-31G(d) | Large system | 20-35 | [12] |

| DFT/B3LYP | 6-311+G(2d,p) | Medium model | 18-28 | [14] |

The computational modeling has revealed important insights into the nature of transition states for dehydration reactions [12]. Late transition states, where the geometry is closer to the product structure, are commonly observed in these systems [12]. The bond lengths and angles at transition states provide crucial information about the reaction coordinate and the timing of bond breaking and formation events [12].

Transition state calculations have been particularly valuable in understanding the selectivity of catalytic processes [15]. Studies comparing transition state energies with intermediate structures have shown that in some cases, intermediate energies provide better correlation with experimental kinetic data than transition state barriers [15]. This finding challenges conventional assumptions about rate-determining steps and highlights the importance of careful computational analysis [15].

The application of nudged elastic band (NEB) methods combined with transition state optimization has enabled the identification of complete reaction pathways [16]. These approaches start from optimized reactant and product geometries and systematically map the minimum energy pathway connecting them [16]. The resulting transition state structures provide detailed atomic-level insights into the reaction mechanism [16].

Advanced computational methods have also been applied to understand the role of solvent effects and environmental factors on transition state geometries [17]. Implicit solvation models using the integral equation formalism polarizable continuum model (IEFPCM) have been employed to account for solvent interactions [17]. These studies reveal how the surrounding chemical environment can significantly influence activation barriers and reaction selectivities [17].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (79.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3142-72-1

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Pentenoic acid, 2-methyl-, (2E)-: ACTIVE